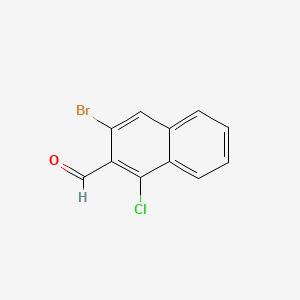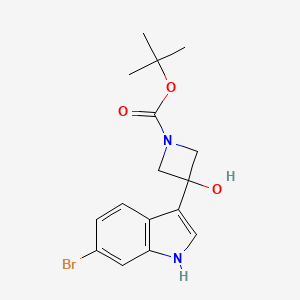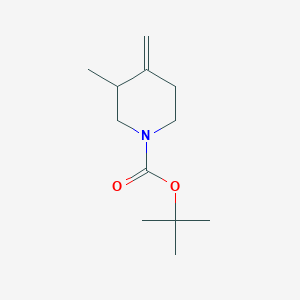
5-Bromo-3-nitrophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-nitrophthalic acid is an organic compound with the molecular formula C8H4BrNO4 It is a derivative of phthalic acid, characterized by the presence of bromine and nitro functional groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitrophthalic acid typically involves the nitration of 5-bromophthalic acid. The process begins with the bromination of phthalic acid to produce 5-bromophthalic acid, which is then subjected to nitration using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at elevated temperatures to ensure complete nitration .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-3-nitrophthalic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Esterification: Alcohols in the presence of sulfuric acid.
Major Products Formed:
Reduction: 5-Amino-3-nitrophthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
5-Bromo-3-nitrophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Bromo-3-nitrophthalic acid and its derivatives involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
- 3-Bromo-5-nitrobenzoic acid
- 3-Nitrophthalic acid
- 5-Nitroisophthalic acid
Comparison: 5-Bromo-3-nitrophthalic acid is unique due to the presence of both bromine and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity. Compared to 3-Nitrophthalic acid, the bromine atom in this compound enhances its potential for halogen bonding and substitution reactions .
Propriétés
Formule moléculaire |
C8H4BrNO6 |
|---|---|
Poids moléculaire |
290.02 g/mol |
Nom IUPAC |
5-bromo-3-nitrophthalic acid |
InChI |
InChI=1S/C8H4BrNO6/c9-3-1-4(7(11)12)6(8(13)14)5(2-3)10(15)16/h1-2H,(H,11,12)(H,13,14) |
Clé InChI |
JBPMTPKAVCXQDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


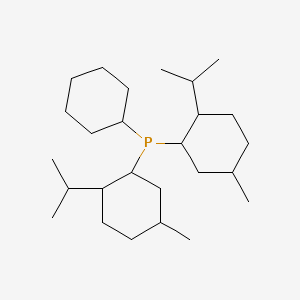

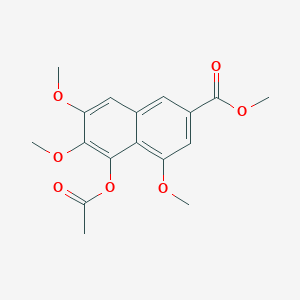


![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
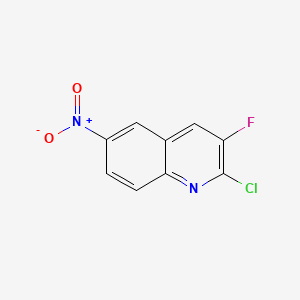
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
